
2,4,6,8-tetranitro-4aH-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-tetranitro-4aH-carbazole (TNOC) is a nitroaromatic compound that has been widely studied for its potential applications in various fields such as energetic materials, electronics, and medicine. TNOC has a unique structure that makes it attractive for use in various applications.
Wirkmechanismus
The mechanism of action of 2,4,6,8-tetranitro-4aH-carbazole is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of the caspase pathway, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2,4,6,8-tetranitro-4aH-carbazole has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4,6,8-tetranitro-4aH-carbazole is its high energy content, which makes it attractive for use as an energetic material. However, its toxicity and potential for explosive decomposition pose a significant risk in laboratory experiments. Additionally, its high reactivity and instability make it difficult to handle and store.
Zukünftige Richtungen
Future research on 2,4,6,8-tetranitro-4aH-carbazole could focus on its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in electronic devices, such as OLEDs and solar cells. Finally, further investigation into its biochemical and physiological effects could provide insights into its potential therapeutic applications.
Synthesemethoden
2,4,6,8-tetranitro-4aH-carbazole can be synthesized by several methods, including the nitration of carbazole or the reaction of 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane (TNABO) with a strong base. The latter method is preferred due to its high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-tetranitro-4aH-carbazole has been extensively studied for its potential use as an energetic material due to its high energy content and stability. It has also been investigated for its use in electronic devices such as OLEDs and solar cells. Additionally, 2,4,6,8-tetranitro-4aH-carbazole has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16211-09-9 |
|---|---|
Produktname |
2,4,6,8-tetranitro-4aH-carbazole |
Molekularformel |
C12H5N5O8 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2,4,6,8-tetranitro-4aH-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H |
InChI-Schlüssel |
QCUWCUZSFNSYQW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2,4,6,8-Tetranitro-4aH-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)



